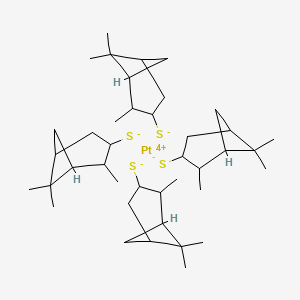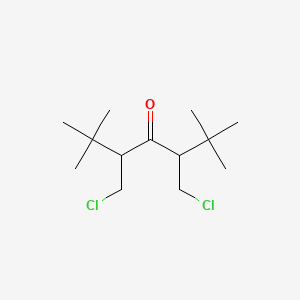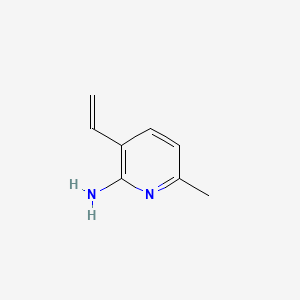
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19098 g/mol This compound is characterized by a ketone functional group attached to a cyclohexadienyl ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene and methyl ketone derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) may involve large-scale chemical reactors and continuous flow processes to ensure high yield and efficiency. The use of advanced purification methods and quality control measures is essential to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the cyclohexadienyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Methylcyclohexanone: A methyl-substituted cyclohexanone.
Cyclohexadienone: A ketone with a cyclohexadiene ring.
Uniqueness
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) is unique due to its specific substitution pattern and the presence of both a ketone group and a cyclohexadienyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
102369-89-1 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.194 |
IUPAC-Name |
1-(2-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
NQJNSHRMJMMQBC-UHFFFAOYSA-N |
SMILES |
CC1=C(CC=CC1)C(=O)C |
Synonyme |
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)
![6-amino-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B566516.png)
![3,7,8-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B566522.png)

![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
![2H-Cyclonon[d]isoxazole(9CI)](/img/structure/B566526.png)

![3-[4-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B566531.png)

